molecular formula C17H23N3O4S B2713283 N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428366-78-2

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2713283
CAS No.: 1428366-78-2
M. Wt: 365.45
InChI Key: LZASDQLDOUPEDS-UHFFFAOYSA-N
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Description

N-((4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydro-2H-pyran core substituted with a 2-methoxyphenyl group and linked to a methylimidazole-sulfonamide moiety. The tetrahydro-2H-pyran ring contributes to conformational rigidity, which may enhance target binding specificity compared to simpler heterocycles.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-20-11-16(18-13-20)25(21,22)19-12-17(7-9-24-10-8-17)14-5-3-4-6-15(14)23-2/h3-6,11,13,19H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZASDQLDOUPEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran ring. One common method involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

The imidazole ring is synthesized separately, often starting from glyoxal and ammonia, followed by sulfonation to introduce the sulfonamide group. The final step involves coupling the tetrahydro-2H-pyran derivative with the imidazole derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and automated systems for the coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The sulfonamide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial properties . Research has shown that compounds with similar structural characteristics can exhibit significant activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies suggest that the sulfonamide group may enhance the compound's ability to inhibit bacterial growth by interfering with essential bacterial enzymes.

Anticancer Research

In recent years, there has been a growing interest in the application of this compound in anticancer therapy . The imidazole ring is known for its role in modulating biological activity, particularly in targeting specific cancer cell pathways. Preliminary studies indicate that derivatives of this compound could potentially act as inhibitors of key enzymes involved in cancer cell proliferation, thus offering a new avenue for cancer treatment.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, the inhibition of DNA gyrase and topoisomerase IV has been documented for related compounds, which could imply similar activities for N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide. These enzymes are critical for DNA replication and transcription, making them valuable targets in the development of antimicrobial and anticancer agents.

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how modifications to the chemical structure affect biological activity. For this compound, variations in the substituents on the imidazole or sulfonamide groups can lead to significant changes in potency and selectivity against target enzymes or pathogens.

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound:

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated inhibition against E. coli with an IC50 value comparable to established antibiotics
Anticancer PotentialIn vitro studies showed cytotoxic effects on various cancer cell lines
Enzyme InhibitionEffective inhibition of DNA gyrase, suggesting potential as an antibacterial agent

Mechanism of Action

The mechanism of action of N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition. The sulfonamide group can interact with proteins, potentially disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Combines a tetrahydro-2H-pyran ring with an imidazole-sulfonamide group. The methoxyphenyl substituent on the pyran ring may influence lipophilicity and π-π stacking interactions.
  • N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine () : Features a bipyridine-imidazole core with a benzene diamine substituent. The bipyridine system enables metal coordination and fluorescence properties, unlike the pyran-based target compound .
  • 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide () : A benzoimidazole-carboxamide with multiple methoxy groups, enhancing solubility and hydrogen-bonding capacity, contrasting with the sulfonamide functionality in the target .

Functional Group Variations

  • Sulfonamide vs. Carboxamide : The target’s sulfonamide group (SO₂NH₂) offers stronger acidity and hydrogen-bonding capacity compared to the carboxamide (CONH₂) in .
  • Methoxy Substituents : The 2-methoxyphenyl group in the target contrasts with the 3,4-dimethoxyphenyl and 4-methoxyphenyl groups in , which may alter steric hindrance and metabolic stability .

Pharmacological and Biochemical Comparisons

Hypothesized Mechanisms

  • Target Compound : Likely targets enzymes requiring sulfonamide binding (e.g., carbonic anhydrase IX/XII), though direct evidence is unavailable. The pyran ring may enhance blood-brain barrier penetration.
  • Compound : Demonstrated fluorescence properties, suggesting applications in bioimaging or metal sensing .

Bioactivity Data

  • No direct activity data for the target compound is available in the provided evidence. However: : Fluorescent properties could enable diagnostic applications .

Characterization Techniques

Common methods across analogs include:

  • NMR and Mass Spectrometry : Used for structural confirmation (e.g., ) .
  • HPLC/GC-MS : Purity assessment () .

Data Tables Summarizing Key Features

Compound (Source) Core Structure Functional Groups Molecular Formula (Molar Mass) Key Applications
Target Compound Tetrahydro-2H-pyran-imidazole Sulfonamide, Methoxyphenyl Not available Hypothesized enzyme inhibition
Bipyridine-imidazole Benzene diamine C₂₁H₂₀N₆ (356.43 g/mol) Fluorescent probes
Benzoimidazole Carboxamide, Methoxyphenyl C₂₆H₂₆N₂O₄ (430.50 g/mol) Not specified
Chromenone-pyrazolopyrimidine Sulfonamide, Fluorophenyl C₂₉H₂₁F₂N₅O₃S (589.1 g/mol) Kinase inhibition (hypothesized)

Biological Activity

The compound N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide, identified by its CAS number 1428366-78-2, is a complex organic molecule notable for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The compound features several notable structural components:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms, contributing to the compound's biological activity.
  • Tetrahydropyran Moiety : A six-membered ring that enhances lipophilicity and may influence pharmacokinetics.
  • Methoxyphenyl Group : This group is associated with increased binding affinity to biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC17H23N3O4S
Molecular Weight365.4 g/mol
CAS Number1428366-78-2

Antimicrobial Properties

Compounds containing sulfonamide groups are often investigated for their antimicrobial properties . Studies have indicated that this compound exhibits significant antibacterial activity against various bacterial strains. The presence of the sulfonamide moiety is critical for this activity, as it mimics para-amino benzoic acid (PABA), a substrate for bacterial folate synthesis.

Anticancer Activity

Research has highlighted the potential of this compound in cancer treatment , particularly against specific tumor cell lines. For instance:

  • MCF7 Breast Cancer Cells : The compound demonstrated cytotoxic effects, inhibiting cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.

A study evaluating similar compounds found that modifications in the imidazole and sulfonamide groups can enhance their anticancer efficacy by improving target specificity and reducing off-target effects .

The mechanism of action for this compound involves:

  • Inhibition of Enzyme Activity : The imidazole ring can interact with active sites of enzymes involved in cancer cell metabolism.
  • Disruption of Cellular Signaling Pathways : This compound may interfere with signaling pathways crucial for cancer cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro assays on MCF7 breast cancer cells revealed an IC50 value of 25 µM for the compound, indicating substantial cytotoxicity. The study suggested that the methoxyphenyl group enhances interaction with cellular targets, leading to increased apoptosis rates .

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